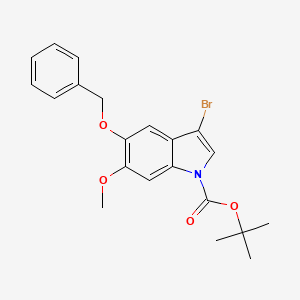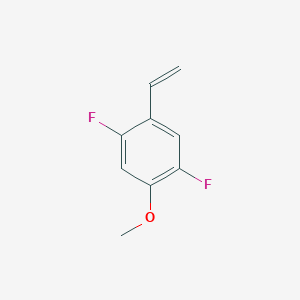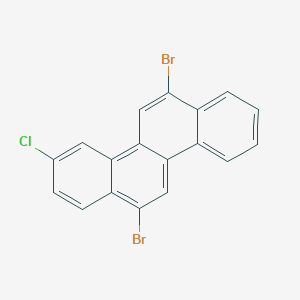
6,12-Dibromo-3-chlorochrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,12-Dibromo-3-chlorochrysene is an organic compound with the molecular formula C₁₈H₉Br₂Cl It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms and one chlorine atom on its aromatic ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Dibromo-3-chlorochrysene typically involves the bromination and chlorination of chrysene. One common method involves the sequential bromination of chrysene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The chlorination step can be achieved using chlorine gas or other chlorinating agents. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6,12-Dibromo-3-chlorochrysene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The aromatic ring can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to hydrogenate the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation can produce quinones and reduction can lead to dehalogenated or hydrogenated products .
Applications De Recherche Scientifique
6,12-Dibromo-3-chlorochrysene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 6,12-Dibromo-3-chlorochrysene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain biochemical pathways, affecting cell signaling, metabolism, or gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,12-Dibromochrysene: Similar in structure but lacks the chlorine atom.
3,6-Dibromo-9-chlorophenanthrene: Another polycyclic aromatic hydrocarbon with bromine and chlorine substitutions.
1,2-Dibromo-3-chloropropane: A compound with similar halogenation but different core structure.
Uniqueness
6,12-Dibromo-3-chlorochrysene is unique due to its specific substitution pattern on the chrysene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C18H9Br2Cl |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
6,12-dibromo-3-chlorochrysene |
InChI |
InChI=1S/C18H9Br2Cl/c19-17-9-16-14-7-10(21)5-6-13(14)18(20)8-15(16)11-3-1-2-4-12(11)17/h1-9H |
Clé InChI |
MOVUVSPCBUSHOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC(=C4C=CC(=CC4=C3C=C2Br)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


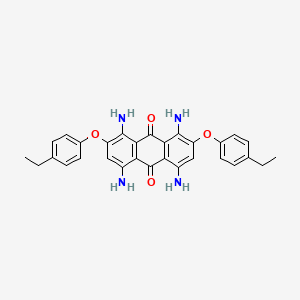
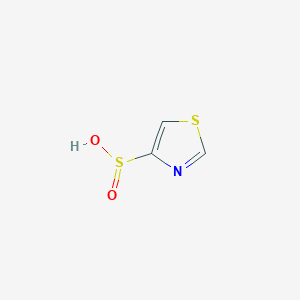
![3-(6-Fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;dihydrochloride](/img/structure/B13123618.png)
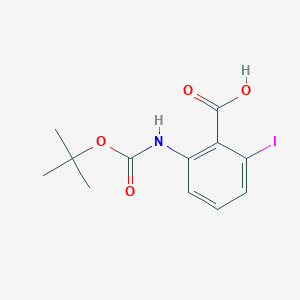
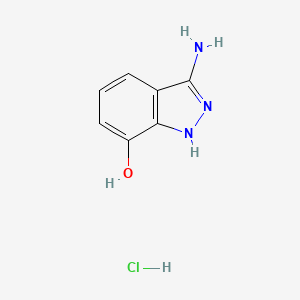

![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)
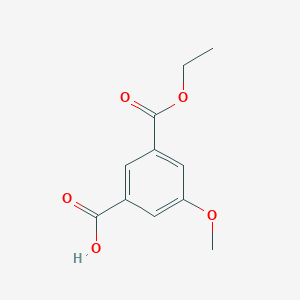
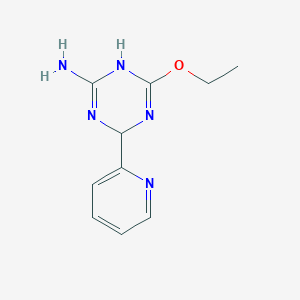
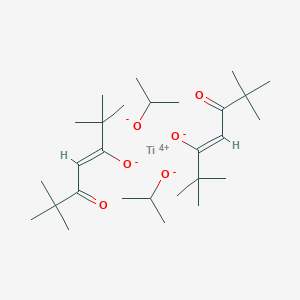

![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
